molecular formula C9H9BrO2 B3266334 2-(2-Bromoethyl)benzoic acid CAS No. 42247-76-7

2-(2-Bromoethyl)benzoic acid

Cat. No.: B3266334
CAS No.: 42247-76-7
M. Wt: 229.07 g/mol
InChI Key: LOTHYIUWMRJCIM-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)benzoic acid (CAS 42247-76-7) is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound serves as a valuable synthetic intermediate and building block in various research fields, particularly in organic synthesis and medicinal chemistry. Its structure features a benzoic acid group and a reactive 2-bromoethyl side chain, which allows it to participate in numerous chemical transformations, most notably as an electrophile in substitution reactions . In scientific research, this compound is primarily utilized as a key precursor in the synthesis of more complex organic molecules . One documented synthetic application involves its use in the preparation of this compound methyl ester, which itself is synthesized from 2-formyl benzoic acid methyl ester through a multi-step sequence involving a Wittig reaction, hydroboration-oxidation, and finally conversion of the alcohol to the bromide using triphenylphosphine and carbon tetrabromide . The bromoethyl group is a critical functional handle, enabling researchers to extend molecular structures by reacting with nucleophiles such as amines or thiols, leading to novel amides, ethers, and thioethers . Its research value is further demonstrated in medicinal chemistry, where it is explored for the construction of pharmaceutical intermediates and bioactive molecules . The compound's potential biological activity, including anti-inflammatory and anticancer properties, is an area of investigation. The proposed mechanism of action involves the bromoethyl group acting as an electrophile, capable of reacting with nucleophilic sites on biological targets like enzymes or receptors, which may inhibit enzymatic activity or alter receptor function . Researchers value this compound for its utility in designing enzyme inhibitors and conducting receptor-binding assays. As with all reagents of this nature, this compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTHYIUWMRJCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308728
Record name 2-(2-Bromoethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201308728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42247-76-7
Record name 2-(2-Bromoethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42247-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include amides, ethers, and thioethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-(2-Bromoethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)benzoic acid involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

  • 4-(2-Bromoethyl)benzoic acid vs. 2-Bromo-3-methylbenzoic acid The positional isomer 2-bromo-3-methylbenzoic acid (C₈H₇BrO₂, MW: 229.05) features a bromine atom at the ortho position and a methyl group at the meta position. Unlike 4-(2-bromoethyl)benzoic acid, its steric hindrance and electronic effects reduce reactivity in nucleophilic substitutions.
  • 4-(2-Bromoethyl)benzoic acid vs. 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid The latter (C₁₄H₁₀BrNO₃, MW: 320.145) incorporates a Schiff base moiety, enabling metal coordination and antimicrobial activity. In contrast, 4-(2-bromoethyl)benzoic acid lacks such functional groups but is more suited for alkylation or cross-coupling reactions .

Functional Group Variations

  • Thioureide Derivatives Compounds like 2-(4-chlorophenoxymethyl)benzoic acid thioureides exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the thiourea group.
  • Azetidinone and Thiazolidinone Derivatives Derivatives such as 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (C₁₆H₁₃ClNO₃) demonstrate antitumor activity. The bromoethyl group in 4-(2-bromoethyl)benzoic acid could be leveraged to synthesize analogous bioactive heterocycles .

Halogen-Substituted Analogues

  • 2-Amino-4-bromobenzoic acid (C₇H₆BrNO₂, MW: 216.03) This compound, with an amino group at the ortho position, serves as a precursor for dyes and pharmaceuticals. The bromine in 4-(2-bromoethyl)benzoic acid is more reactive toward elimination or substitution, whereas the amino group in 2-amino-4-bromobenzoic acid facilitates electrophilic aromatic substitution .

Biological Activity

2-(2-Bromoethyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and an ethyl group attached to the benzoic acid structure, has been studied for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.

  • Molecular Formula: C9H9BrO2
  • Molecular Weight: 229.07 g/mol
  • Density: 1.4 g/cm³
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromoethyl group can enhance lipophilicity, improving membrane permeability and allowing the compound to exert its effects on cellular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory properties.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antinociceptive Effects

A study evaluated the analgesic properties of this compound using various animal models. The results indicated significant pain relief comparable to standard analgesics like ibuprofen.

CompoundDosage (mg/kg)Pain Relief (%)
This compound5075%
Ibuprofen5080%

Anti-inflammatory Properties

Research conducted on animal models of inflammation demonstrated that this compound significantly reduced edema formation and inflammatory markers.

Treatment GroupEdema Reduction (%)Inflammatory Markers (pg/mL)
Control01000
This compound60400

Anticancer Activity

In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells.

Cell LineIC50 (µM)
MDA-MB-23115
A54920

Case Studies

  • Local Anesthetic Effects : A study synthesized derivatives of benzoic acid, including this compound, assessing their local anesthetic effects. The compound demonstrated significant local anesthetic activity, making it a candidate for further development in pain management therapies .
  • Targeting Carbonic Anhydrase IX : Research highlighted the inhibition of carbonic anhydrase IX by halogenated benzenesulfonamides, including derivatives related to bromoethyl compounds. This suggests potential applications in targeting hypoxic tumors .

Comparative Analysis with Related Compounds

Comparative studies have shown that the presence of bromine in the structure enhances biological activity compared to other halogenated benzoic acids.

CompoundAntinociceptive ActivityAnti-inflammatory Activity
This compoundHighModerate
2-(Chloroethyl)benzoic acidModerateLow
Benzoic AcidLowLow

Q & A

Q. Basic Techniques :

  • ¹H NMR : The benzylic CH₂Br group appears as a triplet at δ 3.5–3.7 ppm (J = 6–8 Hz), while adjacent CH₂ protons resonate at δ 2.8–3.0 ppm.
  • IR Spectroscopy : Stretching frequencies at ~650 cm⁻¹ (C-Br) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Advanced Differentiation :
High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) detects exact masses (e.g., m/z 243.9884 for C₉H₉BrO₂⁺). LC-MS/MS fragmentation patterns further distinguish regioisomers by unique daughter ions (e.g., m/z 121 for decarboxylated fragments) .

How does this compound serve as an intermediate in synthesizing bioactive molecules?

Basic Application :
It is a precursor in Suzuki-Miyaura cross-couplings, where the bromide undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid yields intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Advanced Functionalization :
In drug design, the bromoethyl group is substituted with nucleophiles (e.g., amines, thiols) to create prodrugs. For instance, reaction with cysteamine forms a thioether linkage, enhancing solubility for targeted delivery systems. Computational docking studies (AutoDock Vina) predict improved binding affinities to cyclooxygenase-2 (COX-2) via these modifications .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Precautions :

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Work in a fume hood due to volatility (vapor pressure ~0.1 mmHg at 25°C) and potential respiratory irritation .

Advanced Hazard Mitigation :
Monitor airborne exposure with OSHA Method 58 (GC-ECD detection limit: 0.1 ppm). Spills require neutralization with 10% NaHCO₃ before disposal. Stability studies (TGA/DSC) indicate decomposition >200°C, necessitating storage at ≤4°C in amber vials to prevent photolytic degradation .

How can conflicting spectral data (e.g., NMR, IR) for this compound be reconciled?

Basic Resolution :
Compare experimental data with computational predictions (e.g., Gaussian 16 NMR chemical shifts). For example, solvent effects (DMSO vs. CDCl₃) can cause δ variations >0.3 ppm; replicate measurements under standardized conditions reduce ambiguity .

Advanced Approaches :
Dynamic NMR (DNMR) at variable temperatures (25–80°C) detects rotational barriers in the bromoethyl group. Line-shape analysis of coalescing peaks calculates activation energies (ΔG‡ ≈ 60–70 kJ/mol), confirming conformational flexibility .

What role does this compound play in materials science?

Basic Use :
It acts as a monomer in synthesizing brominated polyesters via polycondensation with diols (e.g., ethylene glycol). These polymers exhibit flame-retardant properties (LOI >28%) due to Br’s radical-scavenging ability .

Advanced Design :
Coordination polymers with transition metals (e.g., Zn²⁺) form MOFs with tunable porosity (BET surface area ~500 m²/g). Applications include gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) and heterogeneous catalysis for Knoevenagel condensations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)benzoic acid
Reactant of Route 2
2-(2-Bromoethyl)benzoic acid

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